![molecular formula C7H9ClN2 B1429554 3-Chloro-N,N-dimethylpyridin-2-amine CAS No. 1060801-41-3](/img/structure/B1429554.png)
3-Chloro-N,N-dimethylpyridin-2-amine
Overview
Description
3-Chloro-N,N-dimethylpyridin-2-amine, also known as 3-chloro-2-dimethylaminopyridine (3-Cl-DMAP), is an organic compound with a wide range of applications in the fields of medicinal chemistry and chemical biology. It is a white powder that is soluble in water and organic solvents. 3-Cl-DMAP has a molecular formula of C6H10ClN and a molecular weight of 137.59 g/mol. It is a versatile and efficient reagent that is widely used in a variety of organic synthesis reactions.
Scientific Research Applications
Synthesis of Pyridine Derivatives : A study by Samadi et al. (2011) demonstrated a microwave-assisted synthesis of 2-(N,N-dimethyl)amine- and 2-aminopyridine derivatives using 2-chloro substituted pyridines and amide solvents, highlighting an efficient method for producing these compounds (Samadi et al., 2011).
Cationic Polymerization : Higashimura et al. (1989) explored the living cationic polymerization of vinyl monomers using organoaluminum halides and various pyridine derivatives. This research highlights the role of pyridine structures in polymerization processes (Higashimura et al., 1989).
Amination Reactions : Research by Brown and Lyall (1964) investigated the amination of chloropyrimidines with n-alkylamines, contributing to the understanding of amination reactions involving pyridine derivatives (Brown & Lyall, 1964).
Infrared Spectra and Molecular Orbital Studies : A study by Awad and Habeeb (1996) focused on infrared spectra from complexes of 2-chloro-4-nitrobenzoic acid and amines, including pyridine derivatives. This research contributes to the understanding of molecular interactions and bonding (Awad & Habeeb, 1996).
Synthesis of N-oxidines : Research by Z. Ping (2003) reported the oxidation of pyridine and its derivatives, including 2,6-dimethylpyridine, to their N-oxides. This process demonstrates the chemical versatility of pyridine derivatives (Ping, 2003).
N,N-dimethylation of Amines and Nitro Compounds : Zhang et al. (2015) utilized TiO2 supported nano-Pd catalysts for N,N-dimethylation of different amines and nitro compounds, including the synthesis of 4-chloro-N,N-dimethylaniline (Zhang et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 5-Chloro-2-(N,N-dimethylamino)-3-fluoropyridine, provides some information on safety and hazards . It suggests that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
3-chloro-N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXYDWPYZUCOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284468 | |
Record name | 2-Pyridinamine, 3-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-dimethylpyridin-2-amine | |
CAS RN |
1060801-41-3 | |
Record name | 2-Pyridinamine, 3-chloro-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 3-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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